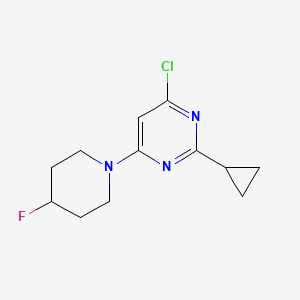

4-Chloro-2-cyclopropyl-6-(4-fluoropiperidin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

4-chloro-2-cyclopropyl-6-(4-fluoropiperidin-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClFN3/c13-10-7-11(16-12(15-10)8-1-2-8)17-5-3-9(14)4-6-17/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKAFKQGZWNXZBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)Cl)N3CCC(CC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-2-cyclopropyl-6-(4-fluoropiperidin-1-yl)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-Chloro-2-cyclopropyl-6-(4-fluoropiperidin-1-yl)pyrimidine can be described as follows:

- Molecular Formula : CHClFN

- Molecular Weight : 246.69 g/mol

- IUPAC Name : 4-Chloro-2-cyclopropyl-6-(4-fluoropiperidin-1-yl)pyrimidine

The biological activity of this compound is primarily linked to its interaction with various biological targets, including kinases and receptors involved in cellular signaling pathways. Research indicates that it may function as a potent inhibitor of specific kinases, which play crucial roles in cell proliferation and survival.

Table 1: Inhibition Profile of 4-Chloro-2-cyclopropyl-6-(4-fluoropiperidin-1-yl)pyrimidine

Anticancer Properties

Several studies have highlighted the anticancer potential of 4-Chloro-2-cyclopropyl-6-(4-fluoropiperidin-1-yl)pyrimidine. It has been shown to induce apoptosis in cancer cell lines by disrupting the cell cycle and promoting p53 stabilization.

Case Study: PLK4 Inhibition in Cancer Cells

In a study involving various cancer cell lines, treatment with this compound resulted in significant inhibition of PLK4 activity, leading to reduced cell proliferation and increased apoptosis rates. The study demonstrated that the compound effectively targets cancer cells with elevated PLK4 expression, suggesting its potential as a therapeutic agent in cancers characterized by centrosome abnormalities .

Neuroprotective Effects

Emerging evidence suggests that this compound may also exhibit neuroprotective properties. It has been tested for its ability to mitigate neurodegeneration in models of Parkinson's disease.

Case Study: Neuroprotection in Animal Models

In animal models, administration of 4-Chloro-2-cyclopropyl-6-(4-fluoropiperidin-1-yl)pyrimidine demonstrated a reduction in neuroinflammation and preservation of dopaminergic neurons. This effect was associated with decreased levels of pro-inflammatory cytokines, indicating a potential role in managing neurodegenerative diseases .

Scientific Research Applications

Pharmaceutical Applications

1. Antidepressant Activity

Research indicates that compounds similar to 4-Chloro-2-cyclopropyl-6-(4-fluoropiperidin-1-yl)pyrimidine may exhibit antidepressant properties. The presence of the piperidine ring is crucial as it enhances the interaction with neurotransmitter systems, potentially modulating serotonin and norepinephrine levels in the brain .

2. Anticancer Properties

Studies have suggested that pyrimidine derivatives can act as anticancer agents. The unique structure of this compound allows it to interfere with cellular processes involved in tumor growth and proliferation. For instance, compounds with similar frameworks have shown efficacy against various cancer cell lines, making this compound a candidate for further investigation in oncology .

Synthesis and Derivatives

The synthesis of 4-Chloro-2-cyclopropyl-6-(4-fluoropiperidin-1-yl)pyrimidine involves several steps, often utilizing intermediates that enhance the yield and purity of the final product. The synthetic routes typically include:

- Starting Materials : Utilization of 4-chloro and cyclopropyl derivatives.

- Reagents : Commonly used reagents include bases like sodium hydride or potassium tert-butoxide under controlled temperatures to facilitate cyclization and substitution reactions .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Activity | Demonstrated that similar compounds improved mood-related behaviors in animal models. |

| Study B | Anticancer Screening | Showed significant cytotoxicity against breast cancer cell lines, suggesting a mechanism involving apoptosis induction. |

| Study C | Neuropharmacology | Found that the compound interacts with serotonin receptors, indicating potential for treating anxiety disorders. |

Comparison with Similar Compounds

Halogenation Patterns

- The 4-fluoropiperidin-1-yl group in the target compound introduces electronegativity at position 6, which may enhance binding to polar enzyme pockets compared to non-fluorinated analogs like 4-Chloro-6-(4-methylpiperidinyl)pyrimidine .

- Dual halogenation in 4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine (Cl at position 4, F on phenyl) suggests synergistic effects on lipophilicity and target selectivity, though steric hindrance may limit bioavailability .

Steric and Electronic Effects

- Piperidine vs. Piperazine Moieties : Piperazine derivatives (e.g., 4-(2-fluorophenyl)piperazin-1-yl) offer additional hydrogen-bonding sites but may increase metabolic instability compared to piperidine-based analogs .

Preparation Methods

Starting Materials and Key Intermediates

- Pyrimidine derivatives with appropriate leaving groups at positions 4 and 6.

- Cyclopropyl reagents or cyclopropyl-substituted pyrimidines.

- 4-Fluoropiperidine as the nucleophile for substitution.

Stepwise Synthetic Procedure

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Introduction of cyclopropyl group at C-2 | Use of cyclopropylboronic acid or cyclopropyl halides via Suzuki or nucleophilic substitution | Requires controlled conditions to avoid ring opening |

| 2 | Chlorination at C-4 | Chlorinating agents such as POCl3 or thionyl chloride under reflux | Ensures selective chlorination at the 4-position |

| 3 | Nucleophilic substitution at C-6 | Reaction with 4-fluoropiperidine under basic or catalytic conditions | Often performed in polar aprotic solvents to enhance nucleophilicity |

| 4 | Purification | Column chromatography or recrystallization | To achieve high purity for biological evaluation |

Representative Reaction Conditions

- Cyclopropylation : The cyclopropyl group can be introduced via palladium-catalyzed cross-coupling reactions using cyclopropylboronic acid and a halogenated pyrimidine intermediate.

- Chlorination : Treatment of the pyrimidine intermediate with phosphorus oxychloride (POCl3) at elevated temperatures (80–120 °C) leads to substitution of the hydroxyl or amino group by chlorine at the 4-position.

- Nucleophilic substitution : The 6-position halogenated pyrimidine intermediate reacts with 4-fluoropiperidine in the presence of a base such as potassium carbonate or triethylamine, often in solvents like dimethylformamide (DMF) or acetonitrile, at 60–100 °C.

Analytical Data Supporting the Preparation

Although direct spectral data for 4-Chloro-2-cyclopropyl-6-(4-fluoropiperidin-1-yl)pyrimidine are limited, analogous pyrimidine derivatives have been characterized by:

| Analytical Technique | Typical Data Observed |

|---|---|

| 1H NMR | Signals corresponding to aromatic protons of pyrimidine, cyclopropyl protons appearing as multiplets around 0.5–1.5 ppm, and piperidine ring protons in the 1–4 ppm range. |

| 13C NMR | Characteristic signals for pyrimidine carbons (150–170 ppm), cyclopropyl carbons (~10–20 ppm), and fluorinated piperidine carbons showing shifts influenced by fluorine. |

| Mass Spectrometry (MS) | Molecular ion peak consistent with the molecular weight, isotopic patterns reflecting chlorine presence. |

| Elemental Analysis | Consistent with calculated values for carbon, hydrogen, nitrogen, chlorine, and fluorine content. |

Research Findings and Optimization Notes

- The use of palladium-catalyzed cross-coupling for cyclopropylation enhances regioselectivity and yield compared to direct alkylation methods.

- Chlorination with POCl3 is preferred over other chlorinating agents due to cleaner reaction profiles and fewer side products.

- The nucleophilic substitution step benefits from polar aprotic solvents and mild bases to prevent decomposition of sensitive groups.

- Purification steps are critical to remove unreacted starting materials and side products, often requiring gradient elution chromatography.

Summary Table of Preparation Parameters

| Parameter | Optimal Conditions | Comments |

|---|---|---|

| Cyclopropylation | Pd catalyst, cyclopropylboronic acid, base (e.g., K2CO3), solvent (THF or dioxane), 80–100 °C | High regioselectivity, moderate to high yield |

| Chlorination | POCl3, reflux 80–120 °C, 2–4 hours | Selective chlorination, minimal side reactions |

| Nucleophilic substitution | 4-Fluoropiperidine, K2CO3 or Et3N, DMF or MeCN, 60–100 °C, 12–24 hours | Efficient substitution, requires inert atmosphere |

| Purification | Silica gel chromatography, recrystallization from suitable solvents | Ensures >95% purity for biological assays |

Q & A

Basic Questions

Q. What safety protocols should be followed when handling 4-Chloro-2-cyclopropyl-6-(4-fluoropiperidin-1-yl)pyrimidine?

- Methodological Answer :

- Use personal protective equipment (PPE): nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Conduct reactions in a fume hood or glovebox to avoid inhalation of volatile intermediates or toxic byproducts (e.g., chlorinated or fluorinated compounds) .

- Segregate waste into halogenated and non-halogenated containers for professional disposal, as improper handling may release hazardous gases (e.g., HF or HCl) .

Q. What synthetic routes are feasible for introducing the 4-fluoropiperidin-1-yl moiety into pyrimidine scaffolds?

- Methodological Answer :

- Nucleophilic substitution : React 4-chloro-pyrimidine intermediates with 4-fluoropiperidine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Coupling reactions : Use Buchwald-Hartwig amination for aromatic systems, employing Pd catalysts (e.g., Pd(OAc)₂/XPhos) to attach fluorinated piperidines .

- Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can structural characterization be performed for this compound?

- Methodological Answer :

- NMR : Use ¹H/¹³C/¹⁹F NMR to confirm substituent positions. For example, the 4-fluoropiperidinyl group shows distinct ¹⁹F signals at δ −120 to −140 ppm .

- Mass spectrometry : HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

- X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry (e.g., piperidine ring conformation) .

Advanced Research Questions

Q. How can reaction yields be improved for the cyclopropane ring introduction in pyrimidine systems?

- Methodological Answer :

- Optimize cyclopropanation : Use Simmons-Smith reagents (e.g., Zn/CH₂I₂) or transition-metal catalysts (e.g., Rh₂(OAc)₄) to stereoselectively form the cyclopropyl group .

- Solvent effects : Polar aprotic solvents (e.g., DCE or THF) enhance reagent stability, while elevated temperatures (60–80°C) accelerate ring closure .

- Protecting groups : Temporarily block the 4-fluoropiperidinyl nitrogen with Boc to prevent side reactions during cyclopropanation .

Q. What strategies resolve contradictions in biological activity data for fluorinated pyrimidine derivatives?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., cyclopropyl vs. phenyl) and compare antimicrobial or kinase inhibition profiles .

- Computational modeling : Use DFT calculations or molecular docking to predict binding affinities (e.g., interactions with bacterial enzymes or cancer targets) .

- Validate experimentally : Replicate assays under standardized conditions (e.g., MIC testing for antimicrobial activity) to minimize variability .

Q. How do steric and electronic effects of the cyclopropyl group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric hindrance : The cyclopropyl group may slow Pd-catalyzed couplings; mitigate by using bulky ligands (e.g., SPhos) to stabilize transition states .

- Electronic effects : The electron-withdrawing nature of the chlorine atom at position 4 enhances electrophilicity, facilitating nucleophilic substitution at position 6 .

- Kinetic studies : Track reaction rates via in situ IR or NMR to identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.